molecular formula C11H13F3N2O3S B5877660 N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No. B5877660
M. Wt: 310.29 g/mol
InChI Key: MXMZARONXLRNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, also known as MTMG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTMG is a member of the glycine transporter (GlyT) inhibitor family, which has been shown to have a range of effects on the central nervous system. In

Mechanism of Action

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide works by inhibiting the glycine transporter (GlyT), which is responsible for removing glycine from the synapse. By inhibiting GlyT, N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide increases the concentration of glycine in the synapse, which has been shown to enhance NMDA receptor function. This, in turn, leads to an increase in the release of neurotransmitters such as glutamate, which is important for cognitive function.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is important for cognitive function. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Additionally, N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been shown to reduce the expression of inflammatory cytokines, which are associated with a range of psychiatric disorders.

Advantages and Limitations for Lab Experiments

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has several advantages for lab experiments. It is a highly specific inhibitor of GlyT and has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic compound, and its effects may differ from natural compounds. Additionally, the concentration of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide required to achieve its effects may vary depending on the experimental conditions.

Future Directions

For the study of N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide include the potential use in the treatment of psychiatric disorders, the development of more potent and selective GlyT inhibitors, and the exploration of its effects on other neurotransmitter systems.

Synthesis Methods

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride to form 3-(trifluoromethyl)benzaldehyde methylsulfonate. This intermediate is then reacted with N-methylglycine to form N-methyl-N-(3-(trifluoromethyl)phenyl)-N-methylsulfonylglycine. Finally, this compound is reacted with ammonia to form N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide.

Scientific Research Applications

N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including the ability to enhance cognitive function, improve mood, and reduce anxiety. N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide has also been investigated for its potential use in the treatment of schizophrenia, depression, and other psychiatric disorders.

properties

IUPAC Name

N-methyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-15-10(17)7-16(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMZARONXLRNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.